3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one
Overview
Description
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one is a compound of interest due to its potent and selective serotonin (5-HT1B) agonist properties. It is a rotationally restricted phenolic analogue of RU-24,969, showing high specificity for the 5-HT1B receptor, implicating its role in regulating feeding behavior in rodents through the inhibition of food intake when infused into the hypothalamus. This specificity is attributed to the pyrrolo[3,2-b]pyrid-5-one moiety acting as a bioisosteric replacement for 5-hydroxyindole, demonstrating selective inhibition of forskolin-stimulated adenylate cyclase activity at the 5-HT1B receptor (Macor et al., 1990).
Synthesis Analysis
The synthesis of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one has been described in detail, showing efficient conditions for creating this compound and its derivatives. The synthesis involves novel one-pot reactions among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with subsequent steps leading to various derivatives exhibiting strong blue fluorescence and significant quantum yields (Krzeszewski et al., 2014).
Molecular Structure Analysis
The compound's molecular structure and electronic structures have been elucidated through He(I) photoelectron spectroscopy combined with MNDO calculation, revealing efficient π-electron-donating ability among 10π-electron systems. This analysis shows the nitrogen lone-pair electrons' delocalization in specific orbitals, contributing to the compound's unique properties (Tanaka et al., 1987).
Chemical Reactions and Properties
The chemical behavior of tetrahydropyrrolo[3,2-b]pyrrole derivatives under various conditions, such as basic or acidic, leads to different reactions like demethoxycarbonylation or ring-opening, demonstrating the compound's versatility and reactivity in synthesizing a wide range of derivatives (Satake et al., 1983).
Physical Properties Analysis
Studies on the synthesis and characterization of derivatives have highlighted the compound's strong fluorescence and optical properties, which are influenced by the strategic placement of substituents. These properties make it a candidate for applications in organic electronics and other fields, although the application is not the focus here (Martins et al., 2018).
Chemical Properties Analysis
Further research into the compound's chemical properties through various synthesis methods and reactions has revealed its potential for creating structurally novel compounds with potent activity. These findings contribute to the compound's relevance in scientific research, providing a foundation for future studies and applications (Schonafinger et al., 1988).
Scientific Research Applications
- Summary of the Application : “3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one” is a potent and selective serotonin (5-HT1B) agonist . It is a rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole .
- Methods of Application or Experimental Procedures : The compound was synthesized and its in vitro and in vivo characteristics were studied . It was directly infused into the paraventricular nucleus of the hypothalamus of rats .
- Results or Outcomes : The compound significantly inhibits food intake, implicating the role of 5-HT1B receptors in regulating feeding behavior in rodents . It has also been shown to be biochemically discriminatory in its ability to selectively inhibit forskolin-stimulated adenylate cyclase activity only at the 5-HT1B receptor .
properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYVGMRFPFNZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155670 | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
CAS RN |
127792-75-0, 879089-64-2 | |
Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879089-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-93129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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